(4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
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Overview
Description
The compound (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps, including the formation of the benzofuran and isoquinoline rings. The key steps typically involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds.
Formation of the Isoquinoline Ring: This often involves Pictet-Spengler reactions, where an aldehyde or ketone reacts with an amine.
Hydroxylation and Allylation: Introduction of hydroxyl groups and the prop-2-enyl side chain can be achieved through selective hydroxylation and allylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can convert ketones or quinones back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it is used to study enzyme interactions and metabolic pathways due to its structural similarity to natural isoquinoline alkaloids.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the isoquinoline ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-6-(phenylmethylene)-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
- (4R,4aS,7aR,12bS)-3-allyl-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one
Uniqueness
The unique combination of hydroxyl groups and the prop-2-enyl side chain in (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications.
Properties
CAS No. |
2139253-69-1 |
---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16-,17+,18+,19-/m1/s1 |
InChI Key |
INQPEYLRYLSPCY-GYFISPQKSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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